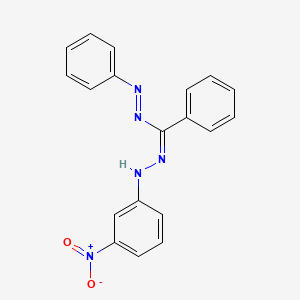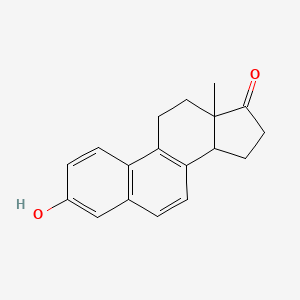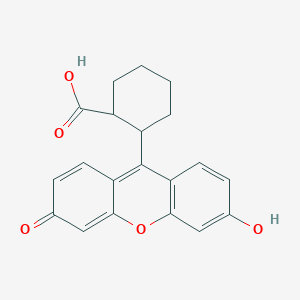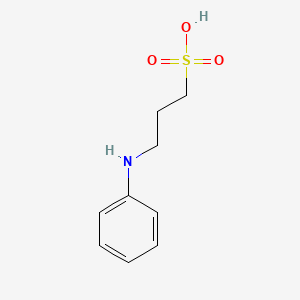
Formazane, 5-(3-nitrophenyl)-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a phenylhydrazono group, and a diazene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone.
Diazotization: The hydrazone is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The diazene linkage can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted diazene compounds.
Applications De Recherche Scientifique
(E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the diazene linkage can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(4-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene
- (E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene
Uniqueness
(E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H15N5O2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N'-(3-nitroanilino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15N5O2/c25-24(26)18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)22-20-16-10-5-2-6-11-16/h1-14,21H/b22-20?,23-19- |
Clé InChI |
DFNLSHMKMVGJCG-QJIJLBHZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/NC2=CC(=CC=C2)[N+](=O)[O-])/N=NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11968651.png)




![7-hydroxy-1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11968686.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968710.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968730.png)


